molecular formula C7H10INO3 B1660595 1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide CAS No. 79490-74-7

1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide

Cat. No. B1660595
CAS RN: 79490-74-7
M. Wt: 283.06 g/mol
InChI Key: APSVXFLUUQVMCZ-UHFFFAOYSA-N
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Description

1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide, also known as AMTB, is a chemical compound with the molecular formula C7H10NO3I. It is a potent and selective inhibitor of the transient receptor potential ankyrin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and plays a critical role in pain and inflammation.

Scientific Research Applications

Summary of the Application

1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Methods of Application or Experimental Procedures

These compounds were synthesized via a Pd-catalyzed C-N cross-coupling . A detailed structure–activity relationship study was conducted to identify the most effective compounds .

Results or Outcomes

The study identified 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 as particularly effective, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Coordination Polymers

Summary of the Application

A series of organo-soluble transition metal–DABDT coordination polymers were successfully synthesized by the coordination of transition metal ions and DABDT . These coordination polymers were characterized by FTIR, TGA, XRD, UV-Vis spectroscopy, fluorescence spectroscopy, TEM, and vibrational sample magnetometry .

Methods of Application or Experimental Procedures

These compounds were synthesized via the coordination of transition metal ions and DABDT . The coordination polymers of Co–DABDT, Ni–DABDT, Cu–DABDT, and Zn–DABDT exhibited crystal or semi-crystal characteristics, while Fe–DABDT was almost amorphous .

Results or Outcomes

The synthesized coordination polymers were soluble in the mixed solvent of DMF and DMSO (volume ratio, 1: 1) . The main UV-Vis absorptions of the as-synthesized transition metal–DABDT coordination polymers were below 400 nm in the ultraviolet region . These coordination polymers emitted cyan light in the DMF and DMSO mixed solution, especially for Zn–DABDT, which emitted obviously stronger cyan light than the other coordination polymers . Fe–DABDT exhibited superparamagnetic character in the approximate range of −5000 G to +5000 G and simple paramagnetic character in the other fields .

Synthesis of Coordination Polymers

Summary of the Application

A series of organo-soluble transition metal–DABDT coordination polymers were successfully synthesized . These coordination polymers were characterized by FTIR, TGA, XRD, UV-Vis spectroscopy, fluorescence spectroscopy, TEM, and vibrational sample magnetometry .

Methods of Application or Experimental Procedures

These compounds were synthesized via the coordination of transition metal ions and DABDT . The coordination polymers of Co–DABDT, Ni–DABDT, Cu–DABDT and Zn–DABDT exhibited crystal or semi-crystal characteristics, while Fe–DABDT was almost amorphous .

Results or Outcomes

The synthesized coordination polymers were soluble in the mixed solvent of DMF and DMSO (volume ratio, 1: 1) . The main UV-Vis absorptions of the as-synthesized transition metal–DABDT coordination polymers were below 400 nm in the ultraviolet region . These coordination polymers emitted cyan light in the DMF and DMSO mixed solution, especially for Zn–DABDT, which emitted obviously stronger cyan light than the other coordination polymers . Fe–DABDT exhibited superparamagnetic character in the approximate range of −5000 G to +5000 G and simple paramagnetic character in the other fields .

properties

IUPAC Name

5-(aminomethyl)benzene-1,2,3-triol;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.HI/c8-3-4-1-5(9)7(11)6(10)2-4;/h1-2,9-11H,3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSVXFLUUQVMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)CN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229710
Record name 1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide

CAS RN

79490-74-7
Record name 1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079490747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC329094
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329094
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenetriol, 5-(aminomethyl)-, hydriodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(aminomethyl)benzene-1,2,3-triol hydroiodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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